5-Hydroxy-DPAT hydrobromide
Description
Historical Context and Development as a Dopaminergic Probe
The development of 5-Hydroxy-DPAT is rooted in the broader history of research into dopamine (B1211576) and serotonin (B10506) receptor ligands. The quest for compounds with high selectivity for specific receptor subtypes intensified following the discovery and classification of multiple dopamine and serotonin receptors. This period saw the synthesis and evaluation of numerous aminotetralin derivatives.
While the exact date of the initial synthesis of 5-Hydroxy-DPAT is not prominently documented, its emergence is closely linked to the exploration of structurally related compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A receptor agonist. tandfonline.com The synthesis of C1-methylated derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin was reported in 1984, indicating that the parent compound was already a subject of scientific investigation. nih.gov
A pivotal aspect of 5-Hydroxy-DPAT's development as a dopaminergic probe is its stereoselectivity. Researchers discovered that the two enantiomers of 5-Hydroxy-DPAT possess distinct pharmacological profiles. The (S)-enantiomer was identified as a potent agonist at D2 and D3 dopamine receptors, while the (R)-enantiomer was found to be a weak antagonist at D2 receptors. wikipedia.org This stereospecificity has been instrumental in dissecting the roles of these dopamine receptor subtypes in various physiological and pathological processes. The radiolabeled form, [11C]-5-OH-DPAT, has also been developed and utilized as a radioligand for positron emission tomography (PET) imaging, enabling the in vivo mapping of D2 and D3 receptor distribution and function in the brain. wikipedia.orgresearchgate.net
Significance in Central Nervous System Research
The significance of 5-Hydroxy-DPAT hydrobromide in CNS research stems from its dual action on both the dopaminergic and serotonergic systems, making it a versatile tool for investigating a range of neurological and psychiatric conditions.
Dopamine Receptor Research and Parkinson's Disease:
The (S)-enantiomer of 5-Hydroxy-DPAT is a potent dopamine D2 and D3 receptor agonist. wikipedia.org This has made it particularly valuable in the study of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nih.gov Animal models of PD have been extensively used to explore the therapeutic potential of dopamine agonists. Studies in reserpinized rats, a model for parkinsonian akinesia, have shown that compounds like D-520, a multifunctional D2/D3 agonist structurally related to 5-OH-DPAT, can effectively reverse hypolocomotion. acs.org In 6-hydroxydopamine (6-OHDA) lesioned rats, another standard model for PD, direct-acting dopamine agonists induce rotational behavior, providing a measure of their in vivo efficacy. acs.org
Furthermore, research has focused on the role of dopamine agonists in managing the side effects of long-term L-DOPA treatment, the gold standard for PD therapy. Chronic L-DOPA use can lead to debilitating motor fluctuations and dyskinesia. Studies have investigated the potential of continuous dopaminergic stimulation, using methods like transdermal iontophoresis of (S)-5-OH-DPAT, to reduce these side effects. universiteitleiden.nl
Serotonin Receptor Research, Anxiety, and Depression:
5-Hydroxy-DPAT also interacts with serotonin receptors, particularly the 5-HT1A subtype. pnas.org This interaction is significant in the context of anxiety and depression research, as the 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.govmdpi.com The compound's effects are often compared to the prototypical 5-HT1A agonist, 8-OH-DPAT.
Animal models are crucial in elucidating the role of the 5-HT1A receptor in these conditions. For instance, 5-HT1A receptor knockout mice exhibit increased anxiety-like behaviors, highlighting the receptor's role in emotional regulation. pnas.orgpnas.org Studies have shown that the anxiolytic or anxiogenic effects of 5-HT1A ligands can depend on whether they act on presynaptic autoreceptors or postsynaptic heteroreceptors. pnas.org For example, injecting 8-OH-DPAT into the raphe nucleus (where autoreceptors are located) produces anxiolytic effects, while injection into the dorsal hippocampus (rich in heteroreceptors) can be anxiogenic. pnas.org Research using 5-Hydroxy-DPAT and related compounds helps to unravel these complex mechanisms and informs the development of more targeted therapies for mood and anxiety disorders.
Data Tables
Table 1: Binding Affinity of 5-Hydroxy-DPAT Enantiomers at Dopamine Receptors
This table summarizes the binding affinities (Ki values in nM) of the (S) and (R) enantiomers of 5-Hydroxy-DPAT for different dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| (S)-5-OH-DPAT | 0.75 | 0.57 | 34 |
| (R)-5-OH-DPAT | 524 | 1.98 | 54 |
Data sourced from van Vliet, 1998. rug.nl
Table 2: Binding Affinity of 5-Hydroxy-DPAT Enantiomers at Serotonin Receptors
This table presents the binding affinities (pKi values) of the enantiomers of 5-Hydroxy-DPAT and related compounds for the 5-HT1A and 5-HT7 receptors. pKi is the negative logarithm of the Ki value.
| Compound | 5-HT1A Receptor (pKi) | 5-HT7 Receptor (pKi) |
| 8-OH-DPAT | 8.1-9.0 | 8.1-9.0 |
Data sourced from Gothert et al., 2009. nih.gov Note: Specific pKi values for 5-OH-DPAT enantiomers at a wide range of serotonin receptors are less consistently reported in the literature compared to dopamine receptors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNEGRNHVBQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Pharmacology of 5 Hydroxy Dpat
Dopamine (B1211576) Receptor Subtype Selectivity: D2 and D3 Agonism
5-Hydroxy-DPAT is recognized as a potent and selective agonist for the D2 and D3 subtypes of the dopamine receptor. wikipedia.orgnih.gov Its activity is primarily directed towards these two receptor subtypes, which are key targets in understanding various neurological processes. The racemic mixture of 5-OH-DPAT demonstrates potent and selective agonism at the dopamine D2-receptor. nih.gov This selectivity makes it a valuable tool for researchers aiming to dissect the specific pathways and functions mediated by D2 and D3 receptors.
Stereochemical Aspects of Receptor Interaction
The pharmacological activity of 5-Hydroxy-DPAT is critically dependent on its stereochemistry. The molecule contains a chiral center, leading to two distinct enantiomers, (S) and (R), which exhibit markedly different interactions with dopamine receptors.
The (S)-enantiomer of 5-Hydroxy-DPAT is the pharmacologically active form, functioning as a potent agonist at dopamine D2 and D3 receptors. wikipedia.orgnih.gov This stereoisomer is responsible for the dopaminergic effects observed with the racemic mixture. nih.gov The higher potency of the (S)-enantiomer is attributed to its specific three-dimensional orientation, which allows for a more favorable interaction with the binding pocket of the D2 and D3 receptors. nih.govnih.gov
In stark contrast to its counterpart, the (R)-enantiomer of 5-Hydroxy-DPAT acts as a weak antagonist at dopamine D2 receptors. wikipedia.orgnih.gov Its binding to the receptor does not elicit the agonistic response; instead, it can block the action of dopamine or other D2 agonists. nih.gov This functional reversal highlights the precise stereochemical requirements for receptor activation.
Table 1: Stereochemical Activity Profile of 5-Hydroxy-DPAT Enantiomers
| Enantiomer | Receptor Interaction | Functional Activity |
|---|---|---|
| (S)-5-Hydroxy-DPAT | Binds to D2/D3 Receptors | Potent Agonist wikipedia.orgnih.gov |
Ligand-Receptor Binding Kinetics at Dopamine D2 Receptors
The dynamics of how a ligand binds to and dissociates from its receptor are defined by kinetic constants, which provide deeper insight into the drug-receptor interaction. Studies using ion channel activation assays have estimated these rates for the enantiomers of 5-Hydroxy-DPAT at the wild-type (WT) human D2 receptor. nih.govnih.gov
The association rate constant (k_on), or the rate of binding, differs significantly between the two enantiomers. The potent agonist, (S)-5-OH-DPAT, was found to have a higher estimated k_on value compared to the (R)-enantiomer. nih.govnih.gov This faster binding rate is consistent with the higher potency of the (S)-form. nih.gov
The dissociation rate constant (k_off), which describes how quickly the ligand unbinds from the receptor, was found to be similar for both the (R)- and (S)-enantiomers at the wild-type D2 receptor. nih.govnih.gov Their dissociation was notably slower than that of the endogenous agonist, dopamine. nih.gov
Table 2: Estimated Binding Kinetics of 5-Hydroxy-DPAT Enantiomers at Wild-Type D2 Receptors
| Enantiomer | Association Rate (k_on) | Dissociation Rate (k_off) (s⁻¹) |
|---|---|---|
| (S)-5-Hydroxy-DPAT | Higher than (R)-enantiomer nih.govnih.gov | 0.028 ± 0.010 nih.gov |
Influence of Conserved Serine Residues on Binding Kinetics
The binding of serotonergic ligands to the 5-HT1A receptor is critically influenced by a network of interacting residues. Among these, conserved serine residues located in the transmembrane (TM) domains are of particular importance. These residues, through their hydroxyl groups, can form hydrogen bonds that stabilize the ligand within the binding pocket, thereby affecting both the affinity and the efficacy of the compound. The precise role of these serines can be elucidated through site-directed mutagenesis studies, where the residue is replaced with a non-interacting amino acid (like alanine), and the effect on ligand binding and receptor activation is measured. While direct mutagenesis data for 5-Hydroxy-DPAT is limited, studies on the closely related and prototypical 5-HT1A agonist, 8-OH-DPAT, as well as on other related receptors, provide significant insights.
Serine 193, located in transmembrane helix 5 (TM5) at position 5.42 according to the Ballesteros-Weinstein numbering scheme, is a conserved residue in many aminergic GPCRs. Its position within the binding pocket makes it a likely candidate for direct interaction with agonist ligands. The hydroxyl group of S193^5.42 can act as a hydrogen bond donor or acceptor, which is particularly relevant for ligands that also possess hydrogen-bonding moieties, such as the hydroxyl group of 5-Hydroxy-DPAT.
While direct site-directed mutagenesis studies on the 5-HT1A receptor specifically examining the interaction of S193^5.42 with 5-Hydroxy-DPAT are not extensively documented, evidence from related receptors underscores its importance. For instance, in the dopamine D2 receptor, the equivalent residue (S192^5.42) is crucial for the binding of catecholamine agonists like dopamine. researchgate.net Mutagenesis studies on the 5-HT2A receptor have also highlighted the critical role of the serine at the nearby position 5.43 for the binding and function of various agonists. researchgate.net
In molecular modeling studies of the 5-HT1A receptor, the hydroxyl group of agonists like serotonin (B10506) is shown to form hydrogen bonds with serine residues in TM5. mdpi.com Specifically, S199 in the rat 5-HT1A receptor (which corresponds to S193 in human numbering) is considered important for the binding of 5-HT. nih.gov It is therefore highly probable that S193^5.42 plays a significant role in anchoring the hydroxyl group of 5-Hydroxy-DPAT within the 5-HT1A binding site, contributing to its binding affinity and potency as an agonist. A mutation of this serine to a non-polar residue like alanine (B10760859) would be expected to significantly reduce the binding affinity and functional potency of 5-Hydroxy-DPAT.
The 5-HT1A receptor exhibits stereoselectivity, meaning it differentiates between the enantiomers (R- and S-isomers) of chiral ligands like 5-Hydroxy-DPAT. Generally, the R-enantiomer of aminotetralin derivatives acts as a more potent and full agonist compared to the S-enantiomer, which often behaves as a partial agonist. lsu.edunih.gov This difference in pharmacological activity arises from the distinct ways the two enantiomers orient themselves within the three-dimensional space of the receptor's binding pocket, leading to different interactions with key amino acid residues.
Serine 197 (S197^5.46), also located in TM5, is another residue postulated to be involved in ligand binding. Studies on the related 5-HT2A receptor suggest that the equivalent serine at position 5.46 can act as a hydrogen bond acceptor for polar ring-substituted ligands. researchgate.net While direct experimental evidence linking S197^5.46 of the 5-HT1A receptor specifically to the enantiomeric interactions of 5-Hydroxy-DPAT is scarce, its strategic location suggests a potential role.
The differential positioning of the R- and S-enantiomers could lead to one isomer interacting more favorably with S197^5.46 than the other. This differential interaction could contribute to the observed differences in efficacy between the enantiomers. For example, a hydrogen bond formed between one enantiomer and S197^5.46 might help stabilize a receptor conformation that is more conducive to G-protein coupling and signal transduction, resulting in higher agonist activity. The other enantiomer might fail to form this bond or interact in a way that stabilizes a less active or inactive receptor state.
Molecular Dynamics Simulations of Enantiomeric Binding Modes
To understand the structural basis for the different pharmacological profiles of the enantiomers of aminotetralin agonists, researchers employ computational methods such as molecular dynamics (MD) simulations. These simulations model the dynamic interactions between the ligand and the receptor at an atomic level over time, providing insights that are difficult to obtain through static experimental methods alone. lsu.edunih.gov
In the absence of a crystal structure for the 5-HT1A receptor, homology models are typically constructed using the known structure of a related GPCR, such as bovine rhodopsin or the β2-adrenergic receptor, as a template. lsu.edunih.gov The enantiomers of the agonist, for instance, R- and S-8-OH-DPAT, are then "docked" into the putative binding site of the receptor model. Following docking, MD simulations are run to observe how the ligand-receptor complexes behave in a simulated physiological environment. lsu.edu
These simulations have consistently supported biochemical findings, showing that the R-enantiomer is a more potent agonist than the S-enantiomer. nih.gov The key findings from MD simulations include:
Different Binding Orientations: The R- and S-enantiomers settle into different final positions and orientations within the binding pocket. These subtle differences in binding mode affect which residues the ligand interacts with and the strength of those interactions.
Differential Receptor Conformations: The distinct binding modes of the enantiomers induce different conformational changes in the receptor. The R-enantiomer is better at stabilizing an "active" conformation of the receptor, which is necessary for efficient coupling to intracellular G-proteins and initiating a cellular response. nih.gov The S-enantiomer may bind in a manner that results in a conformation that is only partially active, consistent with its profile as a partial agonist. lsu.edu
Energetic Differences: Calculations of the binding free energy from these simulations can quantify the stability of each ligand-receptor complex. Although the binding affinities of the R- and S-enantiomers are often found to be similar in experimental assays, MD simulations can reveal differences in the energetics of receptor activation that explain their varied efficacies. lsu.edu
For example, a study using a 3D model of the rat 5-HT1A receptor found that while both enantiomers of 8-OH-DPAT could bind, the subsequent dynamics of the ligand-receptor complexes were different, confirming the more potent agonist profile of the R-enantiomer at a molecular level. nih.gov
Table of Binding Profile and Efficacy of 8-OH-DPAT Enantiomers
| Compound | Receptor Target | Binding Affinity (Ki) | Efficacy |
| (R)-8-OH-DPAT | 5-HT1A | Similar to S-enantiomer | Full/Potent Agonist lsu.edunih.gov |
| (S)-8-OH-DPAT | 5-HT1A | Similar to R-enantiomer | Partial Agonist lsu.edu |
| Racemic 8-OH-DPAT | 5-HT1A | Not Applicable | Intermediate/Full Agonist lsu.edu |
Intracellular Signaling and G Protein Coupling Mechanisms of 5 Hydroxy Dpat
Agonist-Mediated Activation of G-Protein Coupled Receptors
As a full agonist, 5-Hydroxy-DPAT binds to the 5-HT1A receptor, stabilizing a receptor conformation that promotes the activation of associated G proteins. tocris.com This activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to the dissociation of the Gα-GTP subunit from the Gβγ dimer. Both of these components can then interact with various downstream effector proteins to modulate cellular activity.
The primary and most consistently observed signaling pathway coupled to the 5-HT1A receptor is the inhibition of adenylyl cyclase. nih.govnih.gov This action is mediated through pertussis toxin-sensitive G proteins of the Gi/o family, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govoup.com The activation of 5-HT1A receptors by agonists like 5-Hydroxy-DPAT also stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to G proteins, which is a direct measure of G protein activation. oup.comjneurosci.org In some cellular contexts, prolonged treatment with 8-OH-DPAT can lead to the uncoupling of the receptor from G proteins, a mechanism involved in receptor desensitization. nih.gov
Beta-Arrestin Recruitment and Receptor Desensitization
Beyond G protein-mediated signaling, agonist binding to GPCRs also initiates processes for signal termination and receptor regulation, primarily through the recruitment of β-arrestin proteins. nih.gov β-arrestins play a critical role in the desensitization of GPCRs by uncoupling them from G proteins and targeting them for internalization. researchgate.net Agonists like 8-OH-DPAT have been shown to induce the recruitment of β-arrestin2 to the 5-HT1A receptor. acs.orgnih.gov
The degree of β-arrestin recruitment can vary depending on the specific agonist, leading to another layer of biased signaling. For instance, 8-OH-DPAT has been used as a reference compound in studies identifying novel agonists with strong biases toward or away from the β-arrestin pathway. acs.orgnih.gov The efficacy of 8-OH-DPAT in recruiting β-arrestin has been reported differently across various experimental systems, highlighting the sensitivity of this signaling branch to the cellular environment and assay methodology. nih.gov
The structural basis for how different agonists can favor either G protein activation or β-arrestin recruitment lies in the specific molecular interactions within the receptor's binding pocket.
Research into monoaminergic receptors, particularly the dopamine (B1211576) D2 receptor, has identified a specific amino acid residue, Histidine at position 6.55 (H6.55) in transmembrane helix 6, as a key determinant of signaling bias. nih.govresearchgate.net Studies have shown that ligand interactions with H6.55 are crucial for efficient β-arrestin2 recruitment. nih.gov When this interaction is absent, as is the case for certain ligands like (R)-5-OH-DPAT at the D2 receptor, there is a dramatic reduction in β-arrestin2 engagement and a corresponding bias toward G protein signaling. nih.gov Mutating this histidine residue to a non-polar amino acid (H6.55A) largely abolishes β-arrestin recruitment for agonists that normally engage it. nih.govresearchgate.net This molecular mechanism, which links concerted ligand contacts with both transmembrane helix 5 and helix 6 (containing H6.55) to enhanced β-arrestin recruitment, is suggested to be a conserved feature among monoaminergic neurotransmitter receptors, including serotonin (B10506) receptors. nih.gov
| Ligand/Condition | Interaction with H6.55 | Primary Signaling Pathway Activated | Reference |
|---|---|---|---|
| Dopamine | Yes | G-protein and β-arrestin2 | nih.gov |
| (R)-5-OH-DPAT | No | Preferential G-protein (G_oB) over β-arrestin2 | nih.gov |
| Dopamine at H6.55F Mutant Receptor | No (mutated residue) | Dramatically reduced β-arrestin2 recruitment; G_oB coupling less impacted | nih.gov |
Molecular Determinants of Beta-Arrestin2 Recruitment
Differential Signaling Outcomes Mediated by 5-Hydroxy-DPAT Enantiomers
8-OH-DPAT is a chiral molecule, and its enantiomers, (R)-(+)-8-OH-DPAT and (S)-(-)-8-OH-DPAT, exhibit distinct pharmacological profiles at the 5-HT1A receptor. While both isomers bind to the receptor, they differ significantly in their efficacy and potency, leading to varied signaling outcomes. lsu.edubrylinski.org This stereoselectivity is crucial for understanding the compound's effects on intracellular pathways. lsu.edu
Generally, the (R)-enantiomer is considered a full and potent 5-HT1A receptor agonist, whereas the (S)-enantiomer behaves as a partial agonist. lsu.edubrylinski.org Research has shown that (R)-8-OH-DPAT has a higher efficacy in stimulating G-protein activation mediated by human 5-HT1A receptors compared to the (S)-isomer. lsu.edu For instance, in studies using rat hippocampal membranes, the (R)-isomer was capable of decreasing cyclic AMP (cAMP) production to the same degree as serotonin itself, while the (S)-counterpart acted as a partial agonist, reducing cAMP levels to only about half of the maximal effect induced by serotonin. brylinski.org
This difference in agonistic activity translates to distinct physiological and biochemical effects. In electrophysiological studies, (R)-(+)-8-OH-DPAT displayed approximately double the potency of (S)-(-)-8-OH-DPAT in suppressing the firing activity of dorsal hippocampus CA3 pyramidal neurons. lsu.eduresearchgate.net Similarly, both enantiomers induce a dose-dependent hypothermia, but the effect is greater and more prolonged with the (R)-enantiomer. researchgate.net Despite these differences, both compounds demonstrate partial agonistic activity, as they can antagonize the effects of serotonin (5-HT) on neuronal firing. researchgate.netnih.gov
| Enantiomer | Activity at 5-HT1A Receptor | Efficacy (vs. 5-HT) | Key Research Findings |
|---|---|---|---|
| (R)-(+)-8-OH-DPAT | Full/Potent Agonist lsu.edubrylinski.org | High (~90% G-protein activation) lsu.edu | - More potent in suppressing CA3 neuron firing. lsu.eduresearchgate.net |
| (S)-(-)-8-OH-DPAT | Partial Agonist lsu.edubrylinski.org | Lower (~57% G-protein activation) lsu.edu | - Weaker in suppressing CA3 neuron firing. researchgate.net |
Receptor Heteromerization and Allosteric Modulation
The signaling capabilities of the 5-HT1A receptor are further complicated by its ability to form heterodimers with other GPCRs. These interactions can dramatically alter the pharmacological and functional properties of the individual receptors, creating novel signaling platforms. researchgate.net A particularly significant interaction is the formation of heteromers between the serotonin 5-HT1A receptor and the dopamine D2 receptor. mdpi.com
Evidence from in vitro studies using cell lines like HEK 293, as well as in vivo studies in the mouse prefrontal cortex, has demonstrated that D2 and 5-HT1A receptors can form constitutive heterodimers. mdpi.comnih.govwiley.comresearchgate.net These D2-5-HT1A heteromers possess unique biochemical and pharmacological characteristics that are distinct from their constituent monomers or homodimers. nih.govwiley.comresearchgate.net The formation of these complexes is of high pharmacological specificity because they only exist on cells where both receptor subtypes are co-expressed. nih.govwiley.com
The functional properties of these heteromers are distinct from the individual receptors. When expressed separately, both D2 and 5-HT1A receptors typically couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. mdpi.combiologists.com However, when forming a heteromer, their signaling can be allosterically modulated, resulting in novel downstream effects. mdpi.comresearchgate.net For example, the presence of a D2 receptor antagonist can alter the signaling outcome of a 5-HT1A receptor agonist.
The activation of D2-5-HT1A heteromers leads to a unique intracellular signaling signature that differs from the activation of either receptor alone. researchgate.net This is particularly evident in the modulation of key second messenger pathways, including ERK, cAMP, and IP1.
ERK Activation: While 5-HT1A receptor activation alone has variable effects on the extracellular signal-regulated kinase (ERK) pathway and does not consistently lead to its activation in hippocampal neurons nih.govmdpi.com, the D2-5-HT1A heteromer exhibits a distinct response. In cells expressing the heteromer, the co-application of the 5-HT1A agonist 8-OH-DPAT with certain D2 receptor antagonists, such as clozapine (B1669256), potentiates the activation of ERK. nih.govwiley.comresearchgate.net This synergistic effect on ERK phosphorylation is a hallmark of the heteromer's unique functional properties. mdpi.comnih.gov
cAMP Activation: Both D2 and 5-HT1A receptors are canonically coupled to the inhibition of adenylyl cyclase, leading to decreased cAMP production. mdpi.com Within the D2-5-HT1A heteromer, this inhibitory effect can be amplified. The co-incubation with 8-OH-DPAT and a low dose of clozapine can produce a more significant inhibition of cAMP than the combined effect of the two receptors when they are expressed separately. mdpi.comresearchgate.net However, it is noteworthy that under certain in vivo conditions, 5-HT1A activation by 8-OH-DPAT has been observed to increase cAMP efflux in the hippocampus, suggesting a high degree of system- and region-dependent complexity in signaling. nih.gov
IP1 Activation: One of the most striking functional shifts observed with D2-5-HT1A heteromers is a switch in G-protein coupling. While individual receptors couple to Gαi/o, the co-stimulation of the heteromer (e.g., with 8-OH-DPAT and a D2 antagonist) can trigger a conformational change that allows the complex to recruit and activate Gαq proteins. researchgate.net This G-protein switching redirects the signal transduction to the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) phosphates, including inositol monophosphate (IP1). mdpi.comnih.govresearchgate.net This activation of the IP1 pathway is a functional fingerprint of the D2-5-HT1A heteromer and is not observed when the receptors are stimulated individually. mdpi.comresearchgate.net
| Signaling Pathway | Individual Receptors (D2 or 5-HT1A) | D2-5-HT1A Heteromer (Co-stimulated) | Reference |
|---|---|---|---|
| ERK | Variable / No consistent activation | Potentiated Activation | nih.govwiley.comresearchgate.net |
| cAMP | Inhibition | Enhanced Inhibition | mdpi.comresearchgate.net |
| IP1 | No Activation | Activation (via Gq coupling) | mdpi.comnih.govresearchgate.net |
Neurobiological Effects and Modulatory Actions of 5 Hydroxy Dpat in Preclinical Models
Modulation of Central Dopaminergic Neurotransmission
5-Hydroxy-DPAT exerts a significant influence on the central dopaminergic system, primarily through its interaction with D2 and D3 receptors. This modulation affects various aspects of dopamine (B1211576) signaling, from neurotransmitter release and turnover to its synthesis.
Effects on Dopamine Release and Turnover in Specific Brain Regions
Studies utilizing in vivo microdialysis in animal models have demonstrated the capacity of the active (S)-enantiomer of 5-Hydroxy-DPAT to modulate dopamine levels in the striatum. universiteitleiden.nl The administration of (S)-5-OH-DPAT has been shown to induce a strong and reversible effect on dopamine release in this brain region. universiteitleiden.nl This effect is critical for understanding the compound's influence on motor control and reward pathways.
The turnover of dopamine, a measure of its synthesis, release, and metabolism, is also affected by 5-Hydroxy-DPAT. For instance, related compounds are known to enhance the dopamine turnover index, calculated as the ratio of dopamine metabolites (such as 3,4-dihydroxyphenylacetic acid and homovanillic acid) to dopamine, in the striatum. dovepress.com This suggests an increased utilization of dopamine in this region following agonist administration. Conversely, some dopamine receptor agonists have been observed to slightly reduce serotonin (B10506) turnover in the frontal cortex, indicating a complex interplay between the dopaminergic and serotonergic systems. dovepress.com
Influence on Dopamine Synthesis Pathways
5-Hydroxy-DPAT and similar dopamine agonists can influence the synthesis of dopamine. The synthesis pathway of dopamine involves the conversion of tyrosine to L-DOPA, which is then decarboxylated to form dopamine. oup.com Dopamine receptor agonists can modulate this process, in some cases partially inhibiting the enhancement of dopamine biosynthesis induced by agents like reserpine. dovepress.com This suggests a feedback mechanism where the activation of dopamine receptors can lead to a downregulation of dopamine production.
Impact on Neuronal Excitability and Electrophysiological Properties
The interaction of 5-Hydroxy-DPAT with dopamine receptors leads to changes in neuronal excitability and electrophysiological characteristics. Dopamine receptor activation is linked to the modulation of ion channels, which can either hyperpolarize or depolarize neurons, thereby altering their firing rates. For example, the activation of certain serotonin receptors, which can be influenced by dopaminergic compounds, can induce outward currents in neurons, leading to a reduction in neuronal excitability. nih.gov Specifically, the activation of 5-HT1A receptors, for which the related compound 8-OH-DPAT is a well-known agonist, can induce hyperpolarizing currents carried by potassium channels. physiology.org This can lead to an inhibition of neuronal firing. nih.gov
Studies have shown that agonists at related receptors can significantly reduce the firing frequency of neurons in specific brain regions, such as the dorsal raphe nucleus. frontiersin.org This inhibitory influence on neuronal excitability is a key mechanism through which these compounds exert their broader neurobiological effects. nih.gov
Elucidation of Brain Circuitry and Neurotransmitter Interplay
5-Hydroxy-DPAT is a valuable tool for dissecting the complex circuitry of the brain and the interplay between different neurotransmitter systems. The brain's functions rely on a delicate balance between excitatory and inhibitory signals, and compounds like 5-Hydroxy-DPAT help to probe these interactions. The dopaminergic system is known to have intricate connections with other systems, most notably the serotonergic system. nih.gov
The cell bodies of dopaminergic pathways are innervated by serotonin neurons, allowing for direct regulation of dopamine neuron function. nih.gov The use of specific agonists and antagonists for dopamine and serotonin receptors allows researchers to map these interactions. For example, the activation of 5-HT1A receptors can modulate dopamine release, indicating a functional link between these two systems. brieflands.comjst.go.jp The effects of 5-Hydroxy-DPAT are often studied in the context of this interplay, as changes in dopamine signaling can have cascading effects on serotonin and other neurotransmitters. abcam.com
Behavioral Paradigms Utilizing 5-Hydroxy-DPAT as a Pharmacological Probe
The neurobiological effects of 5-Hydroxy-DPAT translate into observable behavioral changes in preclinical models. These behavioral paradigms are crucial for understanding the functional consequences of modulating the dopaminergic system.
Effects on Locomotor Activity
The administration of dopamine agonists, including compounds related to 5-Hydroxy-DPAT, can have varied effects on locomotor activity in rodents. csusb.edu Some studies report that agonists like 8-OH-DPAT can lead to an increase in locomotor activity, suggesting a role in behavioral sensitization. csusb.edunih.gov Conversely, other research has shown decreases in locomotor activity following the administration of such compounds. csusb.edu These seemingly contradictory findings can often be attributed to differences in the specific compound used, the animal model, and the experimental conditions. For instance, neurotoxic lesions in the median raphe nucleus, a key area in the serotonergic system, have been shown to increase horizontal locomotor activity in rats. nih.gov
The table below summarizes findings on the effects of related compounds on locomotor activity in preclinical models.
| Compound | Animal Model | Observed Effect on Locomotor Activity | Reference |
| 8-OH-DPAT | Rat | Increased locomotor activity | csusb.edunih.gov |
| 8-OH-DPAT | Rat | Decreased locomotor activity | csusb.edu |
| R(+)-7-Hydroxy-DPAT | Rodent | Reduced spontaneous locomotor activity |
Modulation of Cognitive Functions, e.g., Recognition Memory
The compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the active component of 5-Hydroxy-DPAT hydrobromide, is a standard and selective agonist for the 5-HT1A receptor. rndsystems.com This receptor is highly concentrated in brain regions critical for learning and memory, such as the hippocampus and cortex. researchgate.netpsychiatryonline.org Consequently, 8-OH-DPAT has been extensively used in preclinical research to investigate the role of the serotonergic system, particularly the 5-HT1A receptor, in modulating cognitive processes like recognition memory. researchgate.netcas.cz
Research in rodent models has demonstrated that systemic administration of 8-OH-DPAT can significantly influence recognition memory, though the effects can be complex. Several studies have reported that activation of 5-HT1A receptors by 8-OH-DPAT impairs performance in recognition memory tasks. researchgate.netspringermedizin.de For instance, in mouse models of obsessive-compulsive disorder, treatment with 8-OH-DPAT led to impairments in recognition memory. springermedizin.de Similarly, another study found that rats injected with 8-OH-DPAT exhibited impaired short-term recognition memory. researchgate.net This impairment is thought to be mediated by the activation of postsynaptic 5-HT1A receptors located on pyramidal neurons in the hippocampus, leading to neuronal hyperpolarization and inhibition of neuronal activity, which can negatively influence memory function. psychiatryonline.orgfrontiersin.org
Interestingly, the effect of 8-OH-DPAT on memory can be biphasic. frontiersin.org Studies on passive avoidance tasks, a form of emotional memory, have shown that low doses of 8-OH-DPAT can facilitate memory retention, whereas higher doses impair it. frontiersin.org This suggests that the level of 5-HT1A receptor stimulation is a critical factor in determining the cognitive outcome. The impairing effects of 8-OH-DPAT are often linked to the stimulation of postsynaptic 5-HT1A receptors. frontiersin.org
Furthermore, the cognitive effects of 8-OH-DPAT are not solely mediated by 5-HT1A receptors, as the compound also possesses moderate affinity for 5-HT7 receptors. rndsystems.comfrontiersin.org Research indicates a functional interplay between these two receptor subtypes. frontiersin.orgresearchgate.net Studies combining 8-OH-DPAT with a selective 5-HT7 receptor antagonist found that blocking 5-HT7 receptors intensified the memory impairments caused by 8-OH-DPAT. researchgate.net This finding suggests that the stimulation of 5-HT7 receptors by 8-OH-DPAT may actually counteract some of the negative cognitive effects mediated by 5-HT1A receptor activation. researchgate.net
The modulation of other neurotransmitter systems is also a key aspect of 8-OH-DPAT's action on cognition. The 5-HT1A receptor is known to interact with cholinergic and dopaminergic systems, both of which are crucial for learning and memory. nih.gov For example, 5-HT1A receptor agonists can increase dopamine levels in the prefrontal cortex and hippocampus. nih.govoatext.com In some preclinical models, such as those involving serotonin depletion, 5-HT1A receptor agonists have been shown to rescue memory deficits, highlighting the complex and context-dependent nature of their effects on cognition. researchgate.netnih.gov
Table 1: Effects of 8-OH-DPAT on Recognition Memory in Preclinical Models
| Study Focus | Animal Model | Key Finding | Implication | Citation(s) |
|---|---|---|---|---|
| General Recognition Memory | Rat | Impaired short-term memory (STM) and locomotor activity (LA); no effect on long-term memory (LTM). | Suggests 5-HT1A receptor activation can negatively impact specific types of memory. | researchgate.net |
| OCD Model | Mouse | Induced impairments in recognition memory alongside repetitive behaviors. | Links serotonergic modulation in an OCD model to cognitive deficits. | springermedizin.de |
| Emotional Learning (Passive Avoidance) | Rat, Mouse | Showed a biphasic effect: low doses facilitated, while high doses impaired, memory retention. | Demonstrates a dose-dependent role of 5-HT1A activation in memory. | frontiersin.org |
| 5-HT1A/5-HT7 Receptor Interplay | Mouse | 5-HT7 receptor antagonism worsened memory impairment caused by 8-OH-DPAT. | Indicates 5-HT7 receptor stimulation by 8-OH-DPAT counteracts 5-HT1A-mediated memory impairment. | researchgate.net |
| Serotonin Depletion Model | Mouse | Administration of 8-OH-DPAT rescued memory deficits in serotonin-deficient mice. | Shows that 5-HT1A agonism can restore cognitive function in a state of hyposerotonergia. | researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) |
| Altanserin |
| Buspirone |
| DOI (2,5-dimethoxy-4-iodoamphetamine) |
| Flesinoxan |
| Fluoxetine |
| MCPP (1-(3-chlorophenyl) piperazine (B1678402) hydrochloride) |
| NAD-299 |
| NAN-190 |
| Parachlorophenylalanine (PCPA) |
| Paroxetine |
| Repinotan HCl |
| RU24969 |
| SB-269970 |
| Spiperone |
| Tandospirone |
Advanced Research Methodologies and Experimental Approaches
Computational Approaches and Molecular Modeling
In the absence of high-resolution experimental structures for many GPCRs, computational methods provide invaluable insights into the molecular basis of ligand-receptor interactions.
Ligand Docking: This computational technique predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to the three-dimensional structure of a receptor. nih.govfrontiersin.org Since the crystal structures of many targets for 5-Hydroxy-DPAT are unavailable, researchers first build a homology model of the receptor based on the known structure of a related protein, such as the β2-adrenergic receptor. nih.govbrylinski.org The 5-Hydroxy-DPAT molecule is then computationally "docked" into the putative binding site of the receptor model. A scoring function is used to rank the different poses based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding energy. grafiati.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com The complex is placed in a simulated physiological environment (including water and ions), and the movements of every atom are calculated over a set period (from nanoseconds to microseconds). brylinski.org This powerful technique allows researchers to:
Assess the stability of the binding pose predicted by docking.
Identify key amino acid residues within the receptor that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts, aromatic stacking) with the ligand. brylinski.org
Understand how ligand binding might induce or stabilize specific conformational changes in the receptor, leading to its activation.
For example, MD simulations of the related compound 8-OH-DPAT with a 5-HT1A receptor model have shown the importance of hydrogen bonds with serine (S199) and threonine (T200) residues in transmembrane helix 5, as well as aromatic stacking interactions with phenylalanine residues (F361, F362) in helix 6. brylinski.org These specific interactions are crucial for stabilizing the ligand in the binding pocket and contribute significantly to its high affinity.
| Receptor | Amino Acid Residue | Location | Type of Interaction | Interacting Group on Ligand |
|---|---|---|---|---|
| 5-HT1A | Serine 199 (S199) | Transmembrane Helix 5 | Hydrogen Bond | 5-Hydroxy group |
| 5-HT1A | Threonine 200 (T200) | Transmembrane Helix 5 | Hydrogen Bond | 5-Hydroxy group |
| 5-HT1A | Phenylalanine 361 (F361) | Transmembrane Helix 6 | Aromatic Stacking | Aromatic ring |
| 5-HT1A | Phenylalanine 362 (F362) | Transmembrane Helix 6 | Aromatic Stacking | Aromatic ring |
Note: Data derived from studies on the closely related analog 8-OH-DPAT and are representative of the types of interactions expected for 5-Hydroxy-DPAT. brylinski.org
Genetic and Molecular Biology Techniques
Site-directed mutagenesis is a powerful technique for identifying specific amino acid residues within a receptor that are critical for ligand binding and function. This method has been pivotal in elucidating the interaction between 5-Hydroxy-DPAT and the 5-HT1A receptor. lsu.edu By systematically mutating specific residues and observing the resultant changes in ligand affinity, researchers have mapped the key points of contact in the receptor's binding pocket.
Molecular modeling studies, guided by the results of site-directed mutagenesis experiments, have identified several crucial residues for the binding of 5-HT1A agonists like 5-Hydroxy-DPAT. lsu.edu A highly conserved aspartic acid residue in the third transmembrane helix (TMH3), D116, forms a critical electrostatic interaction with the positively charged protonated nitrogen atom present in most monoaminergic ligands, including 5-Hydroxy-DPAT. lsu.edu Furthermore, serine (S199) and threonine (T200) residues in TMH5 are capable of forming hydrogen bonds with the 5-hydroxy group of serotonin (B10506) and the analogous hydroxyl group of 5-Hydroxy-DPAT. lsu.edu The importance of these interactions has been confirmed through point mutation experiments, which validate the binding poses predicted by computational models. nih.govlsu.edu
| Residue | Location | Interaction with 5-Hydroxy-DPAT | Interaction Type | Reference |
|---|---|---|---|---|
| D116 | TMH3 | Protonated nitrogen | Electrostatic interaction | lsu.edu |
| S199 | TMH5 | Hydroxyl group | Hydrogen bond | lsu.edu |
| T200 | TMH5 | Hydroxyl group | Hydrogen bond | lsu.edu |
Heterologous expression systems are indispensable tools for studying the pharmacological properties of a specific receptor in isolation, free from the complexities of its native environment. These systems involve introducing the genetic code for a receptor into a host cell line that does not endogenously express it.
Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used for the stable expression of G-protein coupled receptors. nih.gov Studies have successfully characterized human 5-HT1A receptors expressed in CHO cells, demonstrating that the expressed receptors exhibit the expected binding characteristics for selective agonists like 8-OH-DPAT. nih.gov This system has proven to be robust and useful for radioligand binding assays to determine the affinity (Ki) of compounds like 5-Hydroxy-DPAT for the human 5-HT1A receptor. nih.govguidetopharmacology.org
Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are another common cell line for heterologous expression. Notably, these cells have been found to endogenously express functional 5-HT7 receptors. nih.gov This has allowed researchers to study the downstream signaling of this receptor, such as the production of cyclic AMP (cAMP), in response to agonist stimulation. nih.gov The 5-HT7 receptor, when expressed in HEK293 cells, has been shown to be tightly associated with its G-protein, and its activation can stimulate extracellular signal-related kinase (ERK). nih.gov
Xenopus oocytes: The large size of Xenopus laevis oocytes makes them an excellent system for two-electrode voltage-clamp electrophysiology. nih.gov This technique is particularly useful for studying ion channels that are modulated by G-protein coupled receptors. The 5-HT1A receptor exerts its inhibitory effect on neurons primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov By co-expressing the 5-HT1A receptor and GIRK channel subunits in Xenopus oocytes, researchers can directly measure the ion currents produced upon application of an agonist like 5-Hydroxy-DPAT, providing a functional readout of receptor activation. researchgate.netnih.gov
| Expression System | Receptor Studied | Primary Research Application | Reference |
|---|---|---|---|
| CHO Cells | 5-HT1A | Radioligand binding affinity assays | nih.govguidetopharmacology.org |
| HEK293 Cells | 5-HT7 | Functional signaling assays (e.g., cAMP production) | nih.govnih.gov |
| Xenopus oocytes | 5-HT1A / GIRK Channels | Electrophysiological measurement of ion channel activation | researchgate.netnih.gov |
In Vivo Preclinical Methodologies
Brain microdialysis is a minimally invasive in vivo technique used to sample the extracellular fluid of specific brain regions in freely moving animals. This method allows for the direct measurement of neurotransmitter concentrations, providing a real-time assessment of a drug's effect on neurochemistry.
Studies using microdialysis have shown that systemic administration of 8-OH-DPAT, the racemate of 5-Hydroxy-DPAT, significantly alters neurotransmitter levels. Consistent with its agonist activity at presynaptic 5-HT1A autoreceptors, systemic 8-OH-DPAT decreases the extracellular levels of serotonin (5-HT) in various brain regions, including the frontal cortex, hippocampus, nucleus accumbens, and medial preoptic area. nih.govnih.gov In contrast, the same compound has been shown to increase the release of dopamine (B1211576) in the medial prefrontal cortex. oipub.comnih.gov This effect is believed to be mediated by the activation of postsynaptic 5-HT1A receptors. nih.gov The route of administration can yield different results; for instance, direct administration of 8-OH-DPAT into the medial preoptic area via reverse dialysis increased extracellular levels of both dopamine and 5-HT. nih.gov
| Brain Region | Neurotransmitter | Effect of Systemic 8-OH-DPAT | Reference |
|---|---|---|---|
| Frontal Cortex | Serotonin (5-HT) | Decrease | nih.gov |
| Ventral Hippocampus | Serotonin (5-HT) | Decrease | nih.gov |
| Nucleus Accumbens | Serotonin (5-HT) | Decrease | nih.gov |
| Medial Preoptic Area | Serotonin (5-HT) | Decrease | nih.gov |
| Medial Prefrontal Cortex | Dopamine | Increase | oipub.comnih.gov |
In vivo electrophysiology involves placing microelectrodes in specific brain nuclei of an anesthetized or freely moving animal to record the electrical activity (action potentials or "firing") of individual neurons. This technique provides direct evidence of a compound's excitatory or inhibitory effects on neuronal populations.
The dorsal raphe nucleus (DRN) is the principal source of serotonergic neurons in the brain, and these neurons are densely populated with somatodendritic 5-HT1A autoreceptors. nih.govcwru.edu In vivo electrophysiological recordings have consistently demonstrated that 5-HT1A agonists like 8-OH-DPAT produce a robust and dose-dependent inhibition of the firing rate of these serotonergic neurons. nih.govjneurosci.org This suppression of unit activity is a hallmark of 5-HT1A autoreceptor activation, which leads to neuronal hyperpolarization and a subsequent decrease in serotonin release throughout the brain. lsu.educwru.edu These electrophysiological findings provide a functional correlate to the neurochemical changes observed with techniques like microdialysis.
| Brain Region | Neuron Type | Effect of 8-OH-DPAT on Firing Rate | Reference |
|---|---|---|---|
| Dorsal Raphe Nucleus (DRN) | Serotonergic | Robust, dose-dependent inhibition/suppression | nih.govjneurosci.org |
Behavioral Animal Models for Neurobiological Investigation
The compound 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide, commonly known as 8-OH-DPAT, is a crucial pharmacological tool for investigating the neurobiological functions of the serotonin system, particularly the 5-HT1A receptor subtype. Its use in a variety of behavioral animal models has provided significant insights into the roles of serotonin in modulating complex behaviors. These models are instrumental in dissecting the neural circuits and mechanisms underlying motor control, emotional states, cognitive processes, and the subjective effects of psychoactive substances.
Locomotor Activity
The effects of 8-OH-DPAT on spontaneous motor activity in rodents are complex, with research demonstrating both increases and decreases in locomotion depending on the specific brain region targeted. Studies involving direct microinjections into the raphe nuclei, the primary source of serotonin in the brain, have been particularly revealing.
When administered into the dorsal raphe (DR) nucleus, 8-OH-DPAT tends to suppress locomotor activity and rearing behavior. researchgate.net Conversely, injections into the median raphe (MR) nucleus typically result in a marked stimulation of locomotion. researchgate.net This anatomical dissociation suggests that 5-HT1A autoreceptors in different raphe nuclei exert opposing control over motor output. Systemic administration of 5-HT1A agonists like 8-OH-DPAT has been shown to induce hyperlocomotion in both rats and mice, which is thought to be mediated primarily by the activation of postsynaptic 5-HT1A receptors in projection areas. researchgate.net
Recent studies have also explored how 8-OH-DPAT modulates different aspects of motor and exploratory behavior in an open field test. Findings indicate that the compound can lead to an increase in horizontal motor activity while simultaneously decreasing vertical exploratory activity (rearing). nih.gov This suggests a nuanced effect on behavior, possibly shifting the animal from exploratory drives towards generalized motor output. nih.gov The compound's influence on the circadian rhythm of locomotor activity has also been documented, with its administration causing significant phase shifts that are dependent on the time of injection. nih.gov This highlights the role of 5-HT1A and 5-HT7 receptors, for which 8-OH-DPAT has affinity, in the central biological clock. nih.govnih.gov
| Animal Model | Key Findings with 8-OH-DPAT | Neurobiological Implication | Reference |
|---|---|---|---|
| Open Field Test (Rats) | Increased horizontal activity, decreased vertical (exploratory) activity. | Modulation of motor output versus intrinsic motivation/exploration. | nih.gov |
| Intra-Raphe Microinjection (Rats) | Decreased locomotion with dorsal raphe injection; increased locomotion with median raphe injection. | Differential roles of raphe nuclei 5-HT1A autoreceptors in motor control. | researchgate.net |
| Circadian Rhythm Analysis (Hamsters) | Induced significant phase-advances or phase-delays in locomotor activity depending on the time of administration. | Involvement of 5-HT1A/5-HT7 receptors in modulating the endogenous circadian pacemaker. | nih.gov |
Anxiety and Depression Models
8-OH-DPAT has been extensively studied in animal models relevant to anxiety and depression, providing foundational evidence for the role of 5-HT1A receptors in mood regulation. In models of anxiety, such as the open field and the elevated plus maze, the behavioral effects can be complex. For instance, genetic knockout of the 5-HT1A receptor in mice leads to an anxiety-like phenotype, characterized by reduced exploration and less time spent in the center of an open field. nih.gov This suggests that tonic activation of these receptors is necessary for maintaining a normal anxiety state.
In the context of depression, 5-HT1A agonists have shown antidepressant-like effects in various models. nih.gov One such model involves stress-induced behavioral changes, where rats subjected to restraint stress exhibit decreased locomotion and reduced food intake (hypophagia), behaviors analogous to symptoms of depression. nih.gov Single injections of 8-OH-DPAT can reverse these stress-induced deficits. nih.gov The therapeutic effect in these models is believed to be associated with the desensitization of somatodendritic 5-HT1A autoreceptors, a mechanism shared with chronic antidepressant treatments. nih.gov
| Model Type | Specific Model | Key Findings with 8-OH-DPAT | Neurobiological Implication | Reference |
|---|---|---|---|---|
| Anxiety | 5-HT1A Knockout Mice in Open Field | Knockout mice show increased anxiety-like behavior (less exploration), demonstrating the anxiolytic role of the receptor. | 5-HT1A receptors are fundamentally involved in the modulation of anxiety-related behaviors. | nih.gov |
| Depression | Stress-Induced Hypophagia & Hypolocomotion | Reverses the stress-induced decreases in locomotion and food intake. | Suggests antidepressant activity via 5-HT1A receptor stimulation, likely involving autoreceptor desensitization. | nih.gov |
| Depression | 5-Hydroxytryptophan-Induced Response Suppression | This model is used to test serotonergic mechanisms; while not directly testing 8-OH-DPAT, it highlights the role of the serotonin system in depression models. | Supports the involvement of serotonergic pathways in depressive-like behaviors. | nih.gov |
Learning and Memory
The serotonergic system, particularly through the 5-HT1A receptor, plays a significant role in cognitive functions, including learning and memory. Studies using 8-OH-DPAT have shown that activation of this receptor can modulate memory processes. In tasks like the novel object recognition test, administration of 8-OH-DPAT has been found to impair recognition memory in rats. nih.gov This impairment was not due to a general decrease in motor activity but was inferred to be related to a reduction in intrinsic motivation, attention, or awareness, all of which are critical for effective learning. nih.gov
Furthermore, research into temporal discrimination, or the ability to perceive time intervals, has also utilized 8-OH-DPAT. Serotonergic pathways are known to be involved in this cognitive function, and modulating 5-HT1A receptors can affect performance in tasks that require timing behavior. dntb.gov.ua These findings suggest that 5-HT1A receptor activity is crucial for specific aspects of cognitive processing and that its overstimulation can be detrimental to performance in certain memory tasks.
| Cognitive Domain | Specific Model/Task | Effect of 8-OH-DPAT | Neurobiological Implication | Reference |
|---|---|---|---|---|
| Recognition Memory | Novel Object Recognition (Rats) | Impaired ability to discriminate between a familiar and a novel object. | 5-HT1A receptor activation may negatively modulate cognitive processes related to attention and/or memory consolidation. | nih.gov |
| Temporal Discrimination | Fixed-Interval Timing Tasks (Rats) | Alters timing behavior and impulse control. | The 5-HT1A receptor is involved in the neural mechanisms underlying interval timing and behavioral inhibition. | dntb.gov.ua |
Drug Discrimination
Drug discrimination is a highly specific behavioral paradigm used to assess the subjective, interoceptive effects of psychoactive compounds. In this model, animals are trained to recognize the internal state produced by a specific drug and report it by making a particular behavioral response (e.g., pressing one of two levers). 8-OH-DPAT serves as a classic training drug to investigate the function of 5-HT1A receptors.
Animals readily learn to discriminate 8-OH-DPAT from saline, demonstrating that it produces a reliable and distinct internal cue. nih.gov This paradigm is then used to test other compounds for their ability to substitute for ("generalize to") or block the 8-OH-DPAT cue, thereby characterizing their own pharmacological mechanism. For example, studies have shown that the subjective effects of 8-OH-DPAT are mediated by 5-HT1A receptors, but can also be modulated by other neurotransmitter systems. It has been found that the discriminative stimulus effects of 8-OH-DPAT have a 5-HT2A receptor-mediated component. nih.gov Additionally, mu-opioid receptor agonists like morphine and fentanyl can attenuate the stimulus effects of 8-OH-DPAT, suggesting a functional interaction between the mu-opioid and 5-HT1A receptor systems. nih.gov
| Training Drug | Key Finding | Neurobiological Implication | Reference |
|---|---|---|---|
| 8-OH-DPAT | Animals reliably discriminate 8-OH-DPAT from vehicle. Other 5-HT1A agonists substitute for it. | Demonstrates a distinct, 5-HT1A receptor-mediated interoceptive cue. | nih.gov |
| 8-OH-DPAT | The selective 5-HT2A antagonist M100907 partially blocks the 8-OH-DPAT cue. | Suggests a bidirectional, modulatory influence between 5-HT1A and 5-HT2A receptors in producing subjective drug effects. | nih.gov |
| 8-OH-DPAT | Mu-opioid agonists (morphine, fentanyl) attenuate the discriminative stimulus effects of 8-OH-DPAT. | Indicates a functional interaction where mu-opioid receptor activation can dampen the subjective effects of 5-HT1A receptor stimulation. | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Allosteric Modulatory Sites on Dopamine (B1211576) Receptors
Contemporary research is increasingly targeting allosteric modulators, which are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.gov This approach offers a more nuanced way to influence receptor activity, potentially enhancing drug selectivity and reducing the side effects associated with traditional agonists and antagonists. nih.gov Allosteric modulators can influence the receptor's response to endogenous ligands like dopamine by altering their binding affinity or efficacy. nih.gov
The exploration of allosteric sites on dopamine receptors is a promising frontier that could reshape drug discovery for a range of central nervous system disorders, from neurodegenerative to psychiatric conditions. nih.gov These sites are generally less conserved across receptor subtypes than orthosteric sites, which may allow for the development of highly selective ligands for D2, D3, or other dopamine receptor subtypes. mdpi.com While research has not yet identified allosteric modulators that directly interact with the 5-Hydroxy-DPAT binding process, the principles of allosteric modulation are highly relevant. Future studies may use the 5-Hydroxy-DPAT scaffold as a starting point to design probes that can uncover or characterize these secondary binding sites. The development of Positive Allosteric Modulators (PAMs), in particular, could offer a strategy to potentiate dopamine signaling with greater therapeutic windows than direct orthosteric agonists. unc.edu
Development of Novel D2/D3 Receptor Ligands Based on 5-Hydroxy-DPAT Scaffold
The structural backbone of 5-Hydroxy-DPAT serves as an excellent scaffold for the rational design of novel dopamine receptor ligands. A significant challenge in dopamine pharmacology is achieving selectivity between the highly homologous D2 and D3 receptor subtypes. nih.gov Researchers are actively modifying the 5-Hydroxy-DPAT structure to create new chemical entities with tailored pharmacological profiles.
One innovative strategy involves the creation of bivalent ligands, where two 5-Hydroxy-DPAT pharmacophores are connected by a chemical linker of varying length. nih.gov This approach is designed to probe the potential dimeric nature of D2 and D3 receptors. Research has shown that the length of the spacer in these bivalent compounds significantly influences their binding affinity and potency for the D2 receptor. nih.gov For instance, certain linker lengths resulted in a remarkable synergistic enhancement of both affinity and potency at the D2 receptor compared to the monovalent 5-Hydroxy-DPAT. nih.gov This suggests that such compounds may simultaneously engage two receptor units, leading to enhanced activity.
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D2 Receptor Potency (EC50, nM) | D3 Receptor Potency (EC50, nM) |
|---|---|---|---|---|
| 5-OH-DPAT (Monovalent) | 59 | 0.8 | 41 | 3.3 |
| Bivalent Ligand 11d (9-methylene spacer) | 2.5 | 0.2 | 1.7 | 0.9 |
| Bivalent Ligand 14b (10-methylene spacer) | 2.0 | 0.3 | 0.44 | 1.1 |
This scaffold hybridization strategy is a key area of development, aiming to produce ligands that are not only potent but also possess improved selectivity or multi-target profiles, potentially combining D2/D3 activity with effects at other receptors, such as serotonin (B10506) receptors. nih.gov
Advanced Investigation of Receptor Oligomerization and Heteromer Function
There is growing evidence that G protein-coupled receptors (GPCRs), including dopamine receptors, can exist and function as dimers (homodimers or heterodimers) or even higher-order oligomers. nih.gov This organization can significantly alter their pharmacological and signaling properties. The development of bivalent ligands derived from 5-Hydroxy-DPAT is a direct approach to investigating these dimeric receptor complexes. nih.gov By designing molecules capable of bridging two receptor protomers, researchers can gain insights into the structure and function of these complexes.
The functional consequences of receptor oligomerization are profound. For example, the formation of D2-D3 heterodimers could lead to unique signaling cascades that are not activated by either receptor in isolation. Agonists like 5-Hydroxy-DPAT and its derivatives are critical tools for probing the functional activity of these specific receptor assemblies. Future research will likely employ advanced biophysical techniques, such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), in combination with novel ligands based on the 5-Hydroxy-DPAT scaffold to map the interactions and signaling pathways of dopamine receptor oligomers in living cells. Understanding how these complexes are regulated by ligands is crucial for developing drugs that can selectively target specific receptor populations, such as those implicated in neuropsychiatric disorders.
Systems Neuroscience Approaches to Elucidate Network-Level Effects
While understanding the molecular interactions of 5-Hydroxy-DPAT is vital, it is equally important to elucidate its effects on broader neural circuits and behavior. Systems neuroscience approaches integrate molecular, cellular, and behavioral data to understand how drugs modulate brain-wide networks. The closely related compound, 8-Hydroxy-DPAT (8-OH-DPAT), a potent 5-HT1A receptor agonist, has been extensively studied using these methods, providing a template for future investigations with 5-Hydroxy-DPAT. tocris.comnih.govlsu.edunih.govnih.govnih.gov
For example, studies using 8-OH-DPAT in animal models have revealed its impact on attentional performance, impulsivity, and motor activity. nih.govnih.gov Research in rats with lesions in specific dopamine pathways has shown that compounds like 8-OH-DPAT can induce rotational behavior, indicating complex cross-talk between the serotonin and dopamine systems. nih.gov These studies utilize behavioral paradigms combined with in vivo neurochemical monitoring or electrophysiology to link receptor activation to functional outcomes.
Future research on 5-Hydroxy-DPAT will likely employ similar sophisticated approaches. Techniques such as in vivo calcium imaging, optogenetics, and whole-brain functional magnetic resonance imaging (fMRI) in animal models will allow researchers to observe the real-time impact of D2/D3 receptor activation by 5-Hydroxy-DPAT on distributed neural networks. This will provide a deeper understanding of how the compound's effects on specific brain regions, such as the striatum and prefrontal cortex, translate into changes in complex behaviors relevant to conditions like Parkinson's disease and schizophrenia.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to distinguish 5-Hydroxy-DPAT hydrobromide’s activity at dopamine D2 receptors from off-target effects on serotonin receptors?
- Methodological Answer : Use radioligand binding assays with selective antagonists (e.g., raclopride for D2 receptors and WAY100635 for 5-HT1A receptors) to quantify receptor affinity. Validate findings in genetically modified models (e.g., D2 receptor knockout mice) to isolate receptor-specific effects. Functional assays, such as cAMP inhibition or electrophysiological recordings, can further confirm activity .
- Example Table :
| Receptor | Selective Antagonist | Assay Type | Reference Compound |
|---|---|---|---|
| D2 | Raclopride | Radioligand | Haloperidol |
| 5-HT1A | WAY100635 | cAMP | 8-OH-DPAT |
Q. How should researchers design in vivo studies to evaluate this compound’s antipsychotic-like effects?
- Methodological Answer : Employ behavioral paradigms such as prepulse inhibition (PPI) or social interaction tests in rodent models. Include control groups treated with saline and reference antipsychotics (e.g., clozapine). Optimize dosing based on pharmacokinetic profiles (e.g., 0.01–0.1 mg/kg for acute effects) and use two-way ANOVA to analyze interactions between treatments .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Standardize animal strains (e.g., Sprague-Dawley rats), administration routes (intraperitoneal or subcutaneous), and timing relative to behavioral tests. Include detailed protocols for receptor validation and statistical power calculations to minimize variability. Cross-validate findings with orthogonal methods, such as microdialysis for dopamine release measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor selectivity profiles of this compound?
- Methodological Answer : Perform comparative studies using enantiomerically pure forms (e.g., (R)- vs. (S)-enantiomers) to isolate stereospecific effects. Combine in vitro binding assays (Ki values) with functional selectivity profiles (EC50/IC50 ratios) across receptor panels. Address discrepancies by validating batch purity via HPLC and mass spectrometry .
Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and metabotropic glutamate receptor modulators?
- Methodological Answer : Use factorial ANOVA to assess main and interaction effects. For post hoc analysis, apply the Newman-Keuls test to compare treatment combinations (e.g., sub-effective doses of 5-Hydroxy-DPAT and Lu AF21934). Report effect sizes (e.g., Cohen’s d) and power analysis to ensure robustness .
Q. How can researchers investigate the role of this compound in modulating cognitive deficits associated with dopamine dysfunction?
- Methodological Answer : Integrate cognitive assays (e.g., Morris water maze, novel object recognition) with neurochemical profiling (e.g., dopamine metabolite levels via HPLC). Combine acute and chronic dosing regimens to differentiate short-term vs. long-term effects. Use optogenetic or chemogenetic tools to dissect neural circuit mechanisms .
Q. What strategies mitigate confounding variables in studies combining this compound with other neuromodulators?
- Methodological Answer : Employ counterbalanced experimental designs to control for order effects. Use isobolographic analysis to characterize additive/synergistic interactions. Include pharmacokinetic compatibility checks (e.g., CYP450 enzyme interactions) and monitor off-target behavioral changes (e.g., locomotor activity) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s efficacy in different animal models of psychosis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
